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Introduction

Phenol, a fundamental aromatic alcohol, serves as a crucial building block in numerous
industrial and pharmaceutical applications. Its interaction with water is of significant interest in
understanding solvation, protein folding, and its environmental fate. While the concept of a
stable, crystalline phenol-tetrahydrate is not extensively documented in scientific literature, the
study of phenol-water clusters, denoted as phenol-(H20)n, provides a detailed view into the
progressive hydration of the phenol molecule. This technical guide offers an in-depth analysis
of the spectroscopic characteristics of phenol-water complexes, with a particular focus on
clusters where n ranges from 1 to 4. The data and methodologies presented herein are vital for
researchers engaged in the study of non-covalent interactions, solvation dynamics, and the
structural elucidation of hydrated organic molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of phenol and its hydrated clusters. These values are extracted from various
experimental and computational studies and provide a comparative overview of the effect of
hydration on the vibrational and electronic properties of phenol.

Infrared (IR) Spectroscopy Data
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Table 1: O-H and C-H Stretching Vibrational Frequencies (cm~1) of Phenol-(H20)n Clusters
(n=0-4) in the So State.

Symmetric Antisymmet

. Phenolic O- . Aromatic C-
Species H20 O-H ric H20 O-H Reference
H Stretch H Stretch
Stretch Stretch
Bare Phenol 3657 ~3050 [1112]
Phenol-
3524 3748 ~3050 [1]
(H20)1
Phenol-
3379 3640 3730
(H20)2
Phenol-
3340
(H20)3
Phenol-
(H20)a4 3299 [3]
(isomer 1)
Phenol-
(H20)4 3180
(isomer 2)

Note: The vibrational frequencies for n=2-4 are based on a combination of experimental data

and ab initio calculations. The presence of multiple isomers for larger clusters can lead to

different observed frequencies.

Raman Spectroscopy Data

Table 2: Raman Vibrational Frequencies (cm~*) of Phenol and Phenol-(H20)xa.

Species Phenolic O-H Stretch Reference
Bare Phenol 3657 [11[2]
Phenol-(H20)1 3524 [1]

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://pubs.aip.org/aip/jcp/article-pdf/105/2/408/19130680/408_1_online.pdf
https://www.researchgate.net/publication/257992833_Size-selected_vibrational_spectra_of_phenol-H2On_n1-4_clusters_observed_by_IR-UV_double_resonance_and_stimulated_Raman-UV_double_resonance_spectroscopies
https://pubs.aip.org/aip/jcp/article-pdf/105/2/408/19130680/408_1_online.pdf
https://pubmed.ncbi.nlm.nih.gov/15477143/
https://pubs.aip.org/aip/jcp/article-pdf/105/2/408/19130680/408_1_online.pdf
https://www.researchgate.net/publication/257992833_Size-selected_vibrational_spectra_of_phenol-H2On_n1-4_clusters_observed_by_IR-UV_double_resonance_and_stimulated_Raman-UV_double_resonance_spectroscopies
https://pubs.aip.org/aip/jcp/article-pdf/105/2/408/19130680/408_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15416212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific NMR data for isolated phenol-(H20)n clusters is scarce due to the dynamic
nature of these complexes in solution, the following provides typical chemical shifts for phenol
In an aqueous environment.

Table 3: tH NMR Chemical Shifts (ppm) for Phenol.

Chemical Shift .
Proton Solvent/Conditions  Reference
(ppm)
Varies with
Hydroxyl (-OH) 4.0 - 8.0 (broad) concentration and [4]
solvent
Aromatic (ortho) ~6.9 CDCls [5]
Aromatic (meta) ~7.3 CDCls [5]
Aromatic (para) ~7.0 CDCls [5]

The broadness of the hydroxyl proton signal is a result of rapid proton exchange with water
molecules.[6]

Experimental Protocols

The spectroscopic data presented above are primarily obtained through advanced molecular
beam and laser spectroscopy techniques, which allow for the study of isolated, cold molecular
clusters.

Infrared-Ultraviolet (IR-UV) Double Resonance
Spectroscopy

This is a powerful technique for obtaining size-specific vibrational spectra of molecular clusters.

o Cluster Generation: A gaseous mixture of phenol and water vapor, diluted in a carrier gas like
Helium, is expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic
expansion cools the molecules and promotes the formation of phenol-(H20)n clusters.[1]
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« lonization and Mass Selection: The clusters are intersected by a UV laser beam tuned to a
specific electronic transition of a particular cluster size. This selectively ionizes the desired
cluster, which is then identified by a time-of-flight (TOF) mass spectrometer.

 Vibrational Excitation: An IR laser is introduced prior to the UV laser. When the IR laser is
resonant with a vibrational transition of the selected cluster, the cluster absorbs the IR
photon.

» Signal Detection: The absorption of the IR photon leads to a depletion of the ion signal for
that specific cluster size, as the vibrationally excited cluster may dissociate or have a shifted
absorption for the UV laser. By scanning the IR laser frequency and monitoring the ion
signal, a vibrational spectrum is recorded.[1]

Stimulated Raman-Ultraviolet (SR-UV) Double
Resonance Spectroscopy

This method is employed to observe Raman-active vibrations, such as the symmetric O-H
stretch, which may be weak in IR spectroscopy.

¢ Cluster Generation and Selection: Similar to the IR-UV double resonance technique, clusters
are generated in a supersonic expansion and a specific cluster size is targeted using a UV
laser for ionization and mass spectrometric detection.[1][2]

e Raman Excitation: Two laser beams, a pump and a Stokes beam, are overlapped in time and
space and interact with the molecular beam. When the frequency difference between the
pump and Stokes lasers matches a Raman-active vibrational frequency of the target cluster,
stimulated Raman scattering occurs, leading to a population of the vibrationally excited state.

» Signal Detection: The subsequent UV ionization laser probes the vibrationally excited
population. An enhancement in the ion signal is observed when the Raman transition is
resonant. The Raman spectrum is obtained by scanning the frequency difference between
the pump and Stokes lasers.[1][2]

Visualizations
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Experimental Workflow for IR-UV Double Resonance
Spectroscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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